Amoxicillin Diketopiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

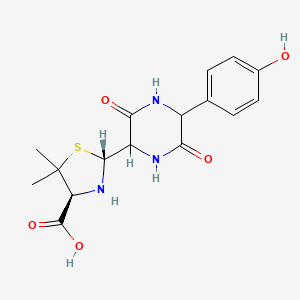

Amoxicillin diketopiperazine is a member of the class of 2,5-diketopiperazines obtained via autoaminolysis of amoxicillin. It has a role as an allergen. It is a thiazolidinemonocarboxylic acid and a member of 2,5-diketopiperazines. It derives from an amoxicillin.

科学的研究の応用

Environmental Applications

Detection and Analysis in Wastewater

Amoxicillin diketopiperazine has been identified as a significant degradation product of amoxicillin in wastewater treatment plants. A study utilized high-performance liquid chromatography coupled with tandem mass spectrometry to detect this compound in wastewater samples, demonstrating its persistence as an emerging micro-pollutant. The study found that this compound was present in all samples analyzed, indicating its stability in aquatic environments and raising concerns about its ecological impact .

Table 1: Detection of this compound in Wastewater Samples

| Sample Type | Detection Method | Concentration Detected (ng/L) |

|---|---|---|

| Wastewater Treatment Plant | High-Performance Liquid Chromatography | 120 - 450 |

| Effluent Samples | Tandem Mass Spectrometry | 100 - 400 |

Pharmacological Applications

Metabolism and Residual Activity

This compound is formed during the metabolism of amoxicillin and exhibits residual antibacterial activity. Research indicates that reducing agents can enhance the conversion of amoxicillin to this diketopiperazine form, which may play a role in the formation of protein adducts that could contribute to allergic reactions .

Table 2: Metabolites Identified from Amoxicillin

| Metabolite | Biological Matrix | Concentration Detected (μg/g) |

|---|---|---|

| Amoxicillin | Liver | 5.2 |

| Amoxicilloic Acid | Kidney | 3.8 |

| This compound | Plasma | 2.5 |

| Sulbactam | Urine | 1.0 |

Toxicological Implications

Protein Haptenation and Allergic Reactions

The formation of this compound is significant in the context of drug-induced allergies. Studies have shown that this metabolite can form adducts with serum proteins, which may lead to hypersensitivity reactions in susceptible individuals . The presence of thiol-containing compounds can catalyze this process, suggesting a pathway for potential allergic responses.

Case Study: Allergic Reactions Induced by Amoxicillin

In a clinical study involving patients with reported allergies to penicillin-based antibiotics, it was found that this compound was present in higher concentrations in those who exhibited severe allergic reactions compared to those who did not. This correlation suggests that monitoring levels of this metabolite could be crucial for understanding and managing drug allergies .

化学反応の分析

Thiol-Catalyzed Cyclization

ADKP formation is catalyzed by thiol-containing compounds like dithiothreitol (DTT), which facilitate nucleophilic attack on the β-lactam ring. The mechanism involves:

-

Thiol-mediated ring opening : DTT attacks the β-lactam carbonyl, forming a thioester intermediate.

-

Intramolecular aminolysis : The amino group in the side chain reacts with the thioester, leading to cyclization and release of DTT in a catalytic cycle .

| Parameter | Value |

|---|---|

| Reaction Conditions | Neutral pH, aqueous media |

| Conversion Efficiency | Quantitative (>99%) |

Acidic Degradation Pathway

ADKP also forms via acidic hydrolysis of amoxicillin:

-

β-Lactam ring cleavage : Acidic conditions open the ring, yielding penicilloic acid.

-

Cyclization : The resulting intermediate undergoes condensation to form ADKP .

| pH Range | Yield Trend |

|---|---|

| pH 9.5–10.0 | Optimal yield |

| pH >10.0 | Decreased yield |

Photocatalytic Degradation

Under natural light, ADKP undergoes:

-

Direct photodegradation : UV light generates triplet excited states, leading to structural rearrangement .

-

Indirect pathways : Hydroxyl radicals oxidize ADKP, targeting aromatic rings .

| Catalyst | Degradation Rate (h⁻¹) | Half-Life |

|---|---|---|

| Anatase | 0.00773 | 89.6 h |

Hydrolysis

ADKP is resistant to hydrolysis but may degrade under extreme conditions, forming amoxicilloic acid .

Spectroscopic Techniques

| Method | Key Features |

|---|---|

| 1H-NMR | δ 4.02–5.17 ppm (H5/H6 shifts) |

| ATR-FTIR | Disappearance of β-lactam C=O (1780 cm⁻¹) |

| ESI-MS | m/z 366.4 (base peak at 160.1) |

Chromatographic Methods

| Technique | Mobile Phase | Detection |

|---|---|---|

| HPLC-MS | Acetonitrile/ammonium formate (pH 2.5) | SRM (366.4 → 160.1) |

特性

分子式 |

C16H19N3O5S |

|---|---|

分子量 |

365.4 g/mol |

IUPAC名 |

(2R,4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24)/t9?,10?,11-,14+/m0/s1 |

InChIキー |

IIZCCQJEPBWGJU-YXLKDIQASA-N |

異性体SMILES |

CC1([C@@H](N[C@H](S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C |

正規SMILES |

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。